Chlorin e6 dimethylester

Catalog No.
S3401587
CAS No.
197444-89-6
M.F
C36H40N4O6
M. Wt
624.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorin e6 dimethylester

CAS Number

197444-89-6

Product Name

Chlorin e6 dimethylester

IUPAC Name

(17S,18S)-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

Molecular Formula

C36H40N4O6

Molecular Weight

624.7 g/mol

InChI

InChI=1S/C36H40N4O6/c1-9-21-17(3)25-14-27-19(5)23(11-12-31(41)45-7)34(39-27)24(13-32(42)46-8)35-33(36(43)44)20(6)28(40-35)16-30-22(10-2)18(4)26(38-30)15-29(21)37-25/h9,14-16,19,23,37-38H,1,10-13H2,2-8H3,(H,43,44)/t19-,23-/m0/s1

InChI Key

NPPMFOPRYHLUDZ-CVDCTZTESA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C

Chlorin e6 dimethylester is a chemical compound derived from chlorin e6, a well-established photosensitizer known for its applications in photodynamic therapy and diagnostics. This compound is characterized by its ability to generate reactive oxygen species when exposed to light, making it valuable in medical and biological fields. It is synthesized from chlorophyll, which is a natural pigment found in plants, and has a significant role in various scientific applications due to its photochemical properties and biological activity .

, including:

  • Oxidation: This process can involve agents such as hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated derivatives.
  • Reduction: Commonly performed using sodium borohydride, this reaction modifies the compound to enhance its properties.
  • Substitution: Nucleophiles like amines or thiols can react with chlorin e6 dimethylester under mild conditions, yielding various functionalized derivatives .

These reactions are crucial for tailoring the compound's properties for specific applications in research and medicine.

Chlorin e6 dimethylester exhibits significant biological activity, particularly as a photosensitizer in photodynamic therapy. Upon activation by light, it generates singlet oxygen, which is cytotoxic to cancer cells. This property allows it to be utilized effectively in treating various malignancies. Additionally, studies indicate that this compound accumulates primarily in lysosomes and endosomes rather than mitochondria within human lung adenocarcinoma cells, which may influence its therapeutic efficacy .

The synthesis of chlorin e6 dimethylester typically involves the following steps:

  • Extraction: Chlorophyll a is extracted from natural sources.
  • Hydrolysis: The extracted chlorophyll undergoes hydrolysis using strong alkali (e.g., sodium hydroxide).
  • Esterification: The hydrolyzed product is then esterified using methanol in the presence of an acid catalyst .

Industrial production follows similar methods but is optimized for higher yields and purity.

Chlorin e6 dimethylester has diverse applications, including:

  • Photodynamic Therapy: Used as a photosensitizer for treating cancers.
  • Cellular Imaging: Employed in studies involving cellular tracking and imaging due to its fluorescence properties.
  • Antimicrobial Agents: Developed as part of photodynamic antimicrobial strategies for sterilization and disinfection processes .

Research has shown that chlorin e6 dimethylester interacts effectively with various biological targets due to its ability to generate reactive oxygen species upon light activation. These interactions are crucial for its role in photodynamic therapy, where the generated singlet oxygen selectively damages cancerous tissues while sparing surrounding healthy cells. Studies also explore its conjugation with other biomolecules to enhance specificity and efficacy in targeted therapies .

Chlorin e6 dimethylester can be compared with several similar compounds, highlighting its unique features:

Compound NameKey Features
Chlorin e6Parent compound; less hydrophobic; different pharmacokinetic properties.
Rhodin g 7 7 1 -ethyl esterHigher cytotoxicity; different cellular targets compared to chlorin e6 dimethylester.
NPe6 (Talaporfin)Distinct absorption properties; used in photodynamic therapy with unique clinical applications.
Protoporphyrin IX dimethyl esterSimilar structure; used for similar applications but differs in photophysical properties.

Chlorin e6 dimethylester stands out due to its unique combination of hydrophobicity and phototoxicity, making it particularly effective for photodynamic therapy applications .

XLogP3

5.3

Dates

Modify: 2024-02-18

Explore Compound Types